Methyl 3-amino-2-(methylamino)propanoate
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Overview
Description
Methyl 3-amino-2-(methylamino)propanoate is an organic compound with the molecular formula C5H12N2O2 It is a derivative of propanoic acid and contains both amino and methylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine compounds, and various substituted propanoate derivatives .
Scientific Research Applications
Methyl 3-amino-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-amino-2-(methylamino)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor signaling, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(aminomethyl)propanoate
- Methyl 2-methyl-3-(methylamino)propanoate
- Methyl 3-(methylamino)propanoate
Uniqueness
Methyl 3-amino-2-(methylamino)propanoate is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-2-(methylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-6)5(8)9-2/h4,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFGQJKQGLSTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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